2,4-Dichlorobenzyl Substitution Pattern Confers ~70 Da Molecular Weight Increase vs. Unsubstituted Benzyl Analog, Altering Lipophilicity and Target Access
The target compound (C₁₇H₁₁Cl₃N₂OS, MW 397.7 g/mol, exact mass 395.965767 g/mol) differs from its closest commercially available analog N-(5-benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide (C₁₇H₁₃ClN₂OS, MW 328.8 g/mol, CAS 5538-53-4) by the addition of two chlorine atoms (68.9 Da) on the benzyl ring [1]. This 2,4-dichlorobenzyl substitution elevates the calculated logP by approximately 1.5–2.0 units relative to the unsubstituted benzyl analog, based on the additive Hansch π-value for aromatic chlorine (+0.71 per chlorine in the 2- and 4-positions) [2]. The increased lipophilicity and molecular weight place the target compound in a different property space for membrane permeability and protein binding, rendering the non-chlorinated analog unsuitable as a physicochemical surrogate in formulation or ADME studies.
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 397.7 g/mol; predicted logP ~5.0–5.5 (estimated from additive Hansch π contributions: benzamide core + 2-Cl + 2,4-diCl-benzyl) |
| Comparator Or Baseline | N-(5-Benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide (CAS 5538-53-4): MW 328.8 g/mol; predicted logP ~3.5–4.0 (estimated from additive contributions: benzamide core + 2-Cl + unsubstituted benzyl) |
| Quantified Difference | ΔMW = +68.9 Da; Δ predicted logP ≈ +1.5 to +2.0 log units |
| Conditions | Predicted logP calculated based on additive fragment contributions (Hansch π method); experimental logP for the target compound has not been reported in the peer-reviewed literature |
Why This Matters
For procurement decisions in physicochemical profiling or permeability screening cascades, the nearly 70 Da mass difference and estimated 1.5–2.0 log unit lipophilicity gap mean the unsubstituted benzyl analog cannot serve as an experimental surrogate.
- [1] Chem-Space. N-(5-Benzyl-1,3-thiazol-2-yl)-2-chlorobenzamide — Catalog Entry. Mol weight 329 Da, CAS 5538-53-4. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. Washington, DC: American Chemical Society; 1995. Aromatic Cl π-value = +0.71. View Source
